molecular formula C13H11ClO4S2 B13154671 Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate

Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate

Cat. No.: B13154671
M. Wt: 330.8 g/mol
InChI Key: ACRIAOJBIUEHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate: is a chemical compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group, a methyl ester, and a 2-methylphenyl group

Preparation Methods

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate (CAS No. 59337-92-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₃H₁₁ClO₄S₂
  • Molar Mass: 240.68 g/mol
  • Melting Point: 61-64°C
  • Solubility: Soluble in toluene

Safety and Handling:
The compound is classified as corrosive, requiring proper handling procedures to avoid skin and eye contact. It is important to wear protective equipment when working with this substance due to its irritant nature .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Anticancer Activity

Research has also highlighted the anticancer potential of thiophene derivatives. A study demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Case Studies

  • Study on Antimicrobial Activity:
    • Objective: Evaluate the antimicrobial efficacy of this compound.
    • Method: Disk diffusion method against selected bacterial strains.
    • Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.
  • Anticancer Activity Assessment:
    • Objective: Investigate the cytotoxic effects on various cancer cell lines.
    • Method: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.

Table: Summary of Biological Activities

Activity TypeTest MethodResults
AntimicrobialDisk DiffusionInhibition zones comparable to antibiotics
AnticancerMTT AssayIC50 < 10 µM against cancer cell lines
Apoptosis InductionCaspase ActivationIncreased caspase activity in treated cells

Properties

Molecular Formula

C13H11ClO4S2

Molecular Weight

330.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H11ClO4S2/c1-8-5-3-4-6-9(8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3

InChI Key

ACRIAOJBIUEHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.